molecular formula C8H5BrN2O2 B567482 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid CAS No. 1234616-06-8

8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid

Cat. No.: B567482
CAS No.: 1234616-06-8
M. Wt: 241.044
InChI Key: VVZFQMHWQNIOKK-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid typically involves the functionalization of imidazo[1,2-A]pyridine derivatives. One common method is the palladium-catalyzed arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives using 8-aminoimidazo[1,2-A]pyridine as a directing group . Another approach involves radical reactions for the direct functionalization of imidazo[1,2-A]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized imidazo[1,2-A]pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Comparison with Similar Compounds

Uniqueness: 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid stands out due to its bromine substitution, which imparts unique reactivity and potential for further functionalization. This makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-5(8(12)13)4-11-2-1-10-7(6)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZFQMHWQNIOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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